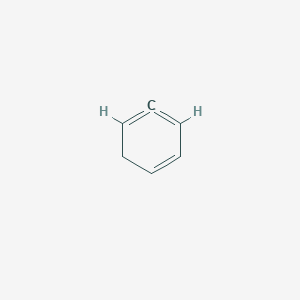

1,2,4-Cyclohexatriene

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

124869-33-6 |

|---|---|

分子式 |

C6H6 |

分子量 |

78.11 g/mol |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-3,6H,4H2 |

InChIキー |

QJJOAYUATFWLKY-UHFFFAOYSA-N |

正規SMILES |

C1C=CC=C=C1 |

製品の起源 |

United States |

Methodologies for the Generation and Isolation of 1,2,4 Cyclohexatriene

Precursor Design and Synthetic Routes for Transient Intermediates

1,2,4-Cyclohexatriene is a highly reactive and strained isomer of benzene (B151609). nih.govscite.ai Its transient nature necessitates indirect methods for its generation and study, primarily through the design of specific molecular precursors that, under certain conditions, eliminate to form the target allene (B1206475).

Alpha-Elimination Pathways for Cyclic Allene Formation

Alpha-elimination reactions provide a viable route to cyclic allenes like this compound. This strategy often involves the use of gem-dihalocyclopropanes. wikipedia.org For instance, the treatment of 6-exo-bromo-6-endo-fluorobicyclo[3.1.0]hex-2-ene with methyllithium (B1224462) serves as a method to generate this compound. d-nb.info This reaction proceeds through the formation of a 1-metallo-1-halocyclopropane intermediate, which then undergoes α-elimination of lithium fluoride (B91410) to produce a cyclopropylidene. This carbene subsequently rearranges to the cyclic allene. wikipedia.orgd-nb.info The use of a bromofluorocyclopropane derivative is advantageous as the strong carbon-fluorine bond prevents premature rearrangement, and the bromine atom is readily exchanged with lithium under mild conditions. d-nb.info

Tetradehydro-Diels-Alder (TDDA) Reactions as a Generation Strategy

The Tetradehydro-Diels-Alder (TDDA) reaction is a powerful strategy for generating this compound derivatives. nih.govnih.govresearchgate.net This intramolecular [4+2] cycloaddition occurs between a tethered alkyne and a 1,3-enyne moiety. nih.govnih.gov The reaction between ethyne (B1235809) and 1,3-butenyne can lead to benzene via the intermediate this compound. nsf.gov These reactions are typically thermally driven and produce the strained cyclic allene as a transient intermediate which often aromatizes to a benzenoid product through a hydrogen atom migration. nih.govnih.gov The versatility of the TDDA reaction allows for the synthesis of various substituted 1,2,4-cyclohexatrienes by modifying the enyne precursor. nih.gov

Metal-Catalyzed Cyclizations Leading to Cyclic Allene Intermediates

Metal-catalyzed cyclizations offer another pathway to this compound and its derivatives. nih.gov These reactions can involve the coupling of a 1,3-enyne with a second alkyne, facilitated by a metal catalyst. nih.gov An example is the formation of an osmium-containing isometallabenzene, which has the structure of a this compound. This was achieved by reacting an elongated dihydrogen complex with phenylacetylene (B144264) and HBF4·OEt2, followed by the addition of sodium chloride. nih.gov While less common than thermal methods, metal-catalyzed routes provide an alternative approach to these highly reactive intermediates. nih.govescholarship.org

Thermal Rearrangements and Flash Vacuum Pyrolysis Methods

Thermal rearrangements of specific precursors are a well-established method for generating this compound. The thermal cycloisomerization of (Z)-1,3-hexadien-5-yne is a known route to produce this compound. nih.govresearchgate.net This type of reaction, known as a Hopf cyclization, involves a 6π-electrocyclization followed by hydrogen shifts. nih.gov

Flash vacuum pyrolysis (FVP) is a technique used to generate highly reactive species by passing a substrate through a heated tube under high vacuum. scripps.edunih.gov This method, under unimolecular conditions and at high temperatures, can be employed to generate this compound from suitable precursors, which are then collected in a cold trap for analysis. scripps.edu For example, FVP can be used in conjunction with matrix isolation to study the reactive intermediates formed. nih.govresearchgate.net

Matrix Isolation Techniques for Spectroscopic Observation and Stabilization

Due to its high reactivity and short lifespan, direct observation of this compound under normal conditions is challenging. scite.aiebsco.com Matrix isolation is a crucial technique for its spectroscopic characterization and stabilization. ebsco.commertenlab.de

Cryogenic Matrix Environments for Highly Reactive Species

Matrix isolation involves trapping reactive molecules within a solid, inert gas matrix at cryogenic temperatures, typically using noble gases like argon or neon at temperatures near absolute zero. ebsco.commertenlab.desolvation.de This cryogenic environment effectively isolates the reactive species, preventing intermolecular reactions and decomposition. ebsco.comtaylorfrancis.com The precursor molecule is co-deposited with a large excess of the matrix gas onto a cold spectroscopic window. taylorfrancis.com The reactive intermediate, such as this compound, can then be generated in situ, for example, through photolysis of the trapped precursor. ebsco.comtaylorfrancis.com Once isolated, the stabilized species can be studied using various spectroscopic methods, including infrared (IR), ultraviolet-visible (UV/Vis), and electron paramagnetic resonance (EPR) spectroscopy. solvation.detaylorfrancis.com The high spectral resolution achievable in a cryogenic matrix allows for detailed structural characterization, which is often aided by comparison with quantum chemical calculations. solvation.detaylorfrancis.comuc.pt

Interactive Data Tables

Table 1: Precursors and Methods for this compound Generation

| Precursor | Method | Key Features |

| 6-exo-bromo-6-endo-fluorobicyclo[3.1.0]hex-2-ene | Alpha-Elimination | Involves reaction with methyllithium. |

| Tethered 1,3-enyne and alkyne | Tetradehydro-Diels-Alder (TDDA) | Thermally driven intramolecular cycloaddition. |

| 1,3-Enyne and a second alkyne | Metal-Catalyzed Cyclization | Requires a metal catalyst to facilitate the reaction. |

| (Z)-1,3-Hexadien-5-yne | Thermal Rearrangement (Hopf Cyclization) | Involves a 6π-electrocyclization. |

| Various suitable precursors | Flash Vacuum Pyrolysis (FVP) | High-temperature, low-pressure gas-phase reaction. |

Table 2: Spectroscopic Techniques for Characterizing Matrix-Isolated Species

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Vibrational modes and functional groups. |

| Ultraviolet-Visible (UV/Vis) Spectroscopy | Electronic transitions and conjugation. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Information on unpaired electrons in radical species. |

In Situ Generation and Trapping within Matrix Environments

The extreme reactivity and kinetic instability of this compound preclude its isolation under standard laboratory conditions. However, its direct observation and spectroscopic characterization have been unequivocally achieved through the technique of matrix isolation. This method involves generating the transient species in the gas phase via photolysis or pyrolysis of a suitable precursor and immediately co-condensing it with a vast excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface, typically maintained at temperatures around 10 K. The resulting solid, inert matrix serves as a rigid "cage," effectively trapping individual molecules of the triene, preventing the diffusion and subsequent bimolecular reactions (such as dimerization) that would otherwise occur instantaneously.

A definitive study by Maier et al. successfully generated and characterized this compound through the ultraviolet (UV) photolysis (λ > 280 nm) of 2,3-diazabicyclo[3.2.0]hepta-2,6-diene (1) isolated in an argon matrix at 10 K. The photochemical reaction proceeds via the extrusion of a molecule of dinitrogen (N₂) to yield a bicyclic carbene intermediate, which subsequently undergoes a ring-opening rearrangement to form this compound (2).

The identity of the trapped triene was confirmed through comprehensive spectroscopic analysis. The infrared (IR) spectrum provided the most compelling evidence, exhibiting a very strong and characteristic absorption band at 1844 cm⁻¹. This band is assigned to the antisymmetric stretching vibration (νas) of the strained C=C=C allene functional group, a hallmark of this class of compounds. Further irradiation of the matrix-isolated this compound with shorter wavelength UV light (λ > 240 nm) induced its known rearrangement to fulvene, providing additional chemical confirmation of its structure.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 1844 | Very Strong | Allene Antisymmetric Stretch (νas C=C=C) |

| 1611 | Medium | C=C Stretch |

| 1582 | Medium | C=C Stretch |

| 856 | Strong | C-H Out-of-Plane Bend |

Trapping Methodologies for Elucidating Intermediacy

Given its transient nature in solution, the existence of this compound as a reactive intermediate is primarily inferred through chemical trapping experiments. In these experiments, the triene is generated in situ in the presence of a reagent (a "trap") that is designed to react with it rapidly and selectively. The formation of a stable, characterizable adduct serves as strong evidence for the fleeting existence of the triene intermediate. These trapping methodologies can be broadly categorized into cycloaddition and nucleophilic strategies.

Cycloaddition Trapping Agents (e.g., Styrene (B11656), Dienes)

The unique electronic structure of this compound (2), which contains both a conjugated diene system (C4-C5-C6-C1) and a strained allenic dienophile (C1-C2-C3), allows it to participate in cycloaddition reactions in two distinct ways. It can act as a 4π component (a diene) or a 2π component (a dienophile) in [4+2] Diels-Alder reactions.

Generation of the triene for these trapping studies typically involves the base-induced dehydrohalogenation of 5-halocyclohexa-1,3-dienes, such as 5-bromocyclohexa-1,3-diene (3), using a strong, non-nucleophilic base like potassium tert-butoxide.

As a Dienophile: When generated in the presence of a reactive diene such as furan (B31954) (4) or cyclopentadiene (B3395910), this compound is efficiently trapped. The strained central double bond of the allene moiety acts as the dienophile, reacting with the trapping diene to yield a characteristic Diels-Alder adduct. For example, trapping with furan yields the endo-adduct 1,4-epoxy-1,2,3,4,5,8-hexahydro-naphthalene (5).

As a Diene: Conversely, when reacted with an electron-deficient or styrenic dienophile like styrene (6), the conjugated diene portion of this compound participates in the cycloaddition. This reaction yields the [4+2] adduct 5-phenyltricyclo[4.4.0.0²,⁷]deca-3,8-diene (7).

Dimerization (Self-Trapping): In the absence of an external trapping agent, this compound can trap itself. One molecule acts as the diene and another as the dienophile, leading to the formation of various dimers. The isolation and characterization of these dimers is one of the foundational pieces of evidence for the intermediacy of the triene.

| Trapping Agent | Role of this compound | Reaction Type | Major Product Adduct | Reference |

|---|---|---|---|---|

| Furan (4) | Dienophile (2π component) | [4+2] Cycloaddition | 1,4-Epoxy-1,2,3,4,5,8-hexahydronaphthalene (5) | |

| Styrene (6) | Diene (4π component) | [4+2] Cycloaddition | 5-Phenyltricyclo[4.4.0.0²,⁷]deca-3,8-diene (7) | |

| None (Self-trapping) | Diene and Dienophile | [4+2] Dimerization | Various Dimers |

Nucleophilic Trapping Strategies

The central carbon atom (C2) of the allene system in this compound is sp-hybridized and highly electrophilic due to the ring strain and geometry of the π-systems. This electrophilicity makes it susceptible to attack by nucleophiles. Nucleophilic trapping provides a powerful alternative method for confirming the presence of this intermediate.

In a typical experiment, the dehydrohalogenation of a precursor like 5-chlorocyclohexa-1,3-diene (8) is performed using a base that can also serve as the nucleophile. For instance, treatment of (8) with potassium tert-butoxide in tert-butanol (B103910) solvent leads to the formation of this compound, which is immediately intercepted by the tert-butoxide anion. The nucleophile attacks the central allene carbon (C2), generating a cyclohexadienyl anion. This anion is then protonated by the solvent (tert-butanol) to yield the stable trapped product, 3-(tert-butoxy)cyclohexa-1,4-diene (9).

Similarly, using sodium methoxide (B1231860) in methanol (B129727) traps the intermediate as 3-methoxycyclohexa-1,4-diene. The formation of these specific 1,4-diene ethers, with the nucleophile positioned at C3 of the final product (which corresponds to C2 of the triene intermediate), is considered definitive proof of a reaction pathway proceeding through this compound.

| Precursor | Nucleophile / Base System | Trapped Product | Reference |

|---|---|---|---|

| 5-Chlorocyclohexa-1,3-diene (8) | Potassium tert-butoxide / tert-Butanol | 3-(tert-Butoxy)cyclohexa-1,4-diene (9) | , |

| 5-Bromocyclohexa-1,3-diene (3) | Sodium methoxide / Methanol | 3-Methoxycyclohexa-1,4-diene | |

| 5-Bromocyclohexa-1,3-diene (3) | Lithium diethylamide / Diethyl ether | 3-(Diethylamino)cyclohexa-1,4-diene |

Advanced Spectroscopic Characterization Approaches for 1,2,4 Cyclohexatriene and Its Derivatives

Infrared (IR) Spectroscopy in Matrix Isolation Studies

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and elucidating molecular structures. However, for a highly reactive intermediate like 1,2,4-cyclohexatriene, conventional IR spectroscopy is not feasible. The matrix isolation technique provides a solution by trapping reactive species in a solidified, inert gas (such as argon or nitrogen) at cryogenic temperatures (typically 10-40 K). ruhr-uni-bochum.de This method prevents the isolated molecules from reacting with each other or rearranging, allowing for their spectroscopic characterization. ruhr-uni-bochum.de

The process involves co-depositing a precursor of this compound along with a large excess of an inert gas onto a cold spectroscopic window (e.g., CsI for IR). ruhr-uni-bochum.de The precursor can then be photolyzed or thermally decomposed in situ to generate the triene, which remains trapped in the inert matrix for study.

While experimental IR spectra of matrix-isolated this compound are not widely published, theoretical calculations have been performed to predict its vibrational frequencies. wiley.comresearchgate.net These computational studies, often employing methods like Density Functional Theory (DFT), are critical for predicting the IR spectrum. researchgate.net For instance, in related studies of diene monoterpenes isolated in cryogenic argon matrices, DFT calculations have been successfully used to simulate IR spectra, which are then compared with experimental data to identify different conformers and photoproducts. researchgate.netacs.org A theoretical study of isobenzene (this compound) provided data on its IR spectrum, which is essential for guiding experimental searches and identifying the molecule in complex reaction mixtures. wiley.comresearchgate.net The characteristic C=C=C stretching frequency of the allene (B1206475) moiety is a key feature expected in its IR spectrum.

Table 1: Theoretical vs. Experimental IR Data for Related Cyclic Dienes This table illustrates how theoretical calculations are used to assign experimental bands for compounds structurally related to this compound. A similar approach would be vital for identifying this compound.

| Compound | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

| α-Phellandrene | Antisymmetric C=C stretch | 1673 - 1676 | 1663 | acs.org |

| α-Phellandrene | Symmetric C=C stretch | 1601 - 1603 | 1601 | acs.org |

| γ-Terpinene | Antisymmetric C=C stretch | 1675 - 1678 | 1670 | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Stable Adducts and Derivatives

Due to its extreme instability, this compound cannot be directly observed by Nuclear Magnetic Resonance (NMR) spectroscopy. However, NMR is an indispensable tool for the unambiguous structural determination of the stable adducts and derivatives that result from its reactions. nih.govmdpi.com Trapping the transient this compound with various reagents leads to stable products whose structures provide definitive evidence of the intermediate's existence and reactivity.

In one study, a 1-siloxy-1,2,4-cyclohexatriene intermediate, generated via a tetradehydro-Diels-Alder (TDDA) reaction, underwent a silyl (B83357) group migration to form a stable phenol (B47542) derivative. nih.gov The structure of this product was unequivocally confirmed by examining the ¹H NMR spectrum of the crude product mixture, which showed a clean conversion. nih.gov Detailed 1D and 2D NMR analyses (¹H, ¹³C) are routinely used to characterize such derivatives. nih.gov

Another investigation focused on a this compound intermediate bearing a 5-isopropenyl group. mdpi.com This intermediate underwent competitive reactions to form both an expected aromatic product and an unusual non-benzenoid, pyrrole (B145914) derivative. nih.govmdpi.com The structure of this novel product was established through detailed NMR analysis, including the use of Nuclear Overhauser Effect (NOE) experiments to determine its stereochemistry. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Data for a Derivative of a this compound Intermediate Data for 6-Methyl-4-(prop-1-en-2-yl)-2-tosylisoindoline, a product derived from a TDDA reaction via a this compound intermediate. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) |

| ¹³C NMR | 144.7, 136.6, 136.3, 130.0, 129.4, 126.84, 126.78, 124.0, 120.6, 117.8, 114.0, 113.3, 35.7, 24.1, 23.4, 22.3, 21.7 |

| ¹H NMR | 7.71 (d, J=8.3 Hz, 2H), 7.30 (d, J=8.0 Hz, 2H), 6.91 (s, 1H), 6.88 (s, 1H), 5.29 (s, 1H), 5.03 (s, 1H), 4.60 (s, 2H), 2.40 (s, 3H), 2.37 (s, 3H), 2.08 (s, 3H) |

Mass Spectrometry (MS) for Intermediate Detection and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, making it invaluable for identifying reaction products and, in some cases, detecting transient intermediates.

For product identification, high-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of elemental compositions. This is crucial for confirming the structures of novel compounds derived from this compound reactions. For example, the elemental composition of a pyrrole derivative formed from a this compound intermediate was confirmed by ESI-TOF HRMS, which showed a calculated m/z of 328.1366 for [M+H]⁺ and a found value of 328.1357. mdpi.com

Detecting the short-lived this compound intermediate itself is more complex but can be achieved using specialized MS techniques. Photoionization mass spectrometry, coupled with a method to generate the intermediate in the gas phase (e.g., flash pyrolysis of a precursor), can be used to observe the molecular ion of the transient species. escholarship.org Studies on the formation of benzene (B151609) and styrene (B11656) from the cyclization of 1,3-hexadien-5-yne (B225871) identified this compound as a key intermediate. scite.aiescholarship.org Similarly, the reaction of styrenyl radicals with acetylene (B1199291) to form naphthalene (B1677914) (C₁₀H₈, m/z 128) has been studied using mass spectrometry, demonstrating its power in tracking complex reaction pathways involving reactive intermediates. escholarship.org The experimental determination of the enthalpy of formation for this compound also relies on such gas-phase techniques. scite.airesearchgate.net

Table 3: High-Resolution Mass Spectrometry Data for Product Identification

| Compound | Ion Formula | Mass Spectrometry Method | Calculated m/z | Found m/z | Reference |

| 6-Methyl-4-(prop-1-en-2-yl)-2-tosylisoindoline-7-d | C₁₉H₂₂NO₂S⁺ | ESI-TOF | 328.1366 [M+H]⁺ | 328.1357 | mdpi.com |

| Naphthalene | C₁₀H₈ | Photoionization MS | 128 | 128 | escholarship.org |

Computational and Theoretical Investigations of 1,2,4 Cyclohexatriene

Quantum Mechanical Approaches for Electronic Structure and Reactivity

The fleeting and highly reactive nature of 1,2,4-cyclohexatriene makes its experimental characterization challenging. Consequently, computational quantum mechanical methods have become indispensable tools for elucidating its electronic structure, predicting its properties, and understanding its reactivity. These theoretical approaches provide detailed insights into the molecule's geometry, energy, and behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Calculations and their Application in Predicting Molecular Geometries and Energies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of molecules like this compound. DFT calculations focus on the electron density of a molecule to determine its energy and other properties, offering a balance between accuracy and computational cost.

Theoretical studies employing DFT methods have been instrumental in predicting the molecular geometry of this compound. These calculations consistently show that the molecule possesses a non-planar, boat-like conformation. This contrasts sharply with the planar hexagonal structure of its aromatic isomer, benzene (B151609). The optimized geometry reveals significant bond length alternation, with distinct single and double bonds, further highlighting the localized nature of its π-electron system.

DFT calculations have also been crucial in determining the relative energy of this compound compared to its more stable isomers. These studies consistently find that this compound is significantly higher in energy than benzene, a direct consequence of its high degree of ring strain and lack of aromatic stabilization. The calculated energy differences are substantial, underscoring the inherent instability of this cyclic triene.

| Compound | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Benzene | B3LYP/6-31G | 0.0 |

| This compound | B3LYP/6-31G | ~75 |

| 1,2,3-Cyclohexatriene (B14357811) | B3LYP-D3/6-311+G(d,p) | ~100 |

Ab Initio Methods (e.g., CASSCF) for Excited State Potential Energy Surfaces and Reaction Energy Landscapes

To gain a deeper understanding of the photochemical behavior and reaction mechanisms of this compound, more sophisticated ab initio methods are employed. These methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly well-suited for describing electronically excited states and complex reaction pathways.

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful ab initio technique used to study molecules with significant multi-reference character, such as those with stretched bonds or in electronically excited states. For this compound, CASSCF calculations are essential for mapping out the potential energy surfaces of its various electronic states. These surfaces provide a detailed picture of how the molecule's energy changes as its geometry is distorted, revealing the pathways for photochemical reactions and identifying key features such as transition states and conical intersections, which are points of rapid radiationless decay.

By constructing these potential energy surfaces, researchers can predict the likely outcomes of photoexcitation and understand the dynamics of the molecule's subsequent relaxation processes. These calculations are crucial for interpreting experimental observations and for designing new photochemical reactions involving this highly reactive intermediate.

Analysis of Strain Energy and its Contribution to Thermodynamic and Kinetic Reactivity

A defining characteristic of this compound is its substantial ring strain. This strain arises from the geometric constraints imposed by the six-membered ring, which force the bond angles to deviate significantly from their ideal values. The presence of cumulated double bonds in the allene (B1206475) moiety further exacerbates this strain.

Computational analyses have quantified the strain energy of this compound to be on the order of 70-80 kcal/mol. This high strain energy has profound implications for both the thermodynamic and kinetic reactivity of the molecule.

Thermodynamic Reactivity: From a thermodynamic standpoint, the high strain energy makes this compound a highly unstable molecule. Reactions that lead to a release of this strain are thermodynamically very favorable. This driving force explains why this compound readily undergoes reactions that lead to the formation of more stable, less strained products.

Kinetic Reactivity: The high strain energy also significantly lowers the activation barriers for many reactions. The strained ground state is already at a high energy level, bringing it closer to the energy of the transition states for various chemical transformations. This results in a high kinetic reactivity, meaning that this compound can undergo reactions very rapidly, even at low temperatures. The release of strain energy in the transition state is a key factor contributing to its high reactivity.

| Compound | Strain Energy (kcal/mol) |

|---|---|

| Benzene | 0 |

| This compound | ~75 |

| 1,2,3-Cyclohexatriene | ~100 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com

For this compound, FMO analysis provides valuable insights into its chemical behavior. The energy and spatial distribution of its frontier orbitals determine its susceptibility to attack by various reagents.

HOMO: The HOMO of this compound is relatively high in energy, which is consistent with its high reactivity. This high-energy HOMO indicates that the molecule is a good electron donor and is susceptible to attack by electrophiles. The spatial distribution of the HOMO is concentrated on the π-system, particularly on the diene moiety, suggesting that this is a likely site for electrophilic attack.

LUMO: The LUMO of this compound is relatively low in energy, making it a good electron acceptor. This low-lying LUMO indicates that the molecule is susceptible to attack by nucleophiles. The LUMO is also localized on the π-system, with significant coefficients on the allene carbons, suggesting that this is a potential site for nucleophilic addition.

The small HOMO-LUMO gap in this compound is another indicator of its high reactivity. A small energy gap facilitates electronic transitions and makes the molecule more polarizable, further enhancing its reactivity in various chemical transformations.

Electronic Delocalization, Aromaticity, and Antiaromaticity Considerations in Cyclic Trienes

The concepts of aromaticity and antiaromaticity are central to understanding the stability and electronic structure of cyclic conjugated systems. These concepts are directly related to the delocalization of π-electrons within the ring.

This compound, with its six π-electrons, might initially be considered a candidate for aromaticity, following Hückel's (4n+2) π electron rule. However, several factors prevent it from achieving the stabilization associated with aromatic compounds. The non-planar geometry of the molecule disrupts the continuous overlap of p-orbitals around the ring, which is a prerequisite for effective cyclic delocalization. Furthermore, the presence of the allene moiety with its orthogonal π-systems interrupts the conjugated pathway.

As a result, this compound is considered a non-aromatic compound. It does not benefit from the significant resonance stabilization that characterizes aromatic molecules like benzene. Instead, its electronic structure is best described as having localized single and double bonds, which is consistent with its high reactivity and strain energy.

Comparative Analysis of Electron Localization and Delocalization with Benzene and Related Isomers

A comparative analysis of the electronic structure of this compound with that of benzene and other C6H6 isomers provides a clear illustration of the importance of electron delocalization.

Benzene: In benzene, the six π-electrons are fully delocalized over the planar, hexagonal ring of carbon atoms. wikipedia.orgquora.com This delocalization results in all carbon-carbon bonds having the same length and a significant resonance energy of approximately 36 kcal/mol, which accounts for its exceptional stability and low reactivity. libretexts.org

This compound: In contrast, the π-electrons in this compound are largely localized. The non-planar structure and the presence of the allene group prevent effective cyclic conjugation. This lack of delocalization means that the molecule does not possess the energetic stabilization of an aromatic system. Its structure is characterized by distinct single and double bonds, and its high reactivity is a direct consequence of this localized electronic structure and the associated ring strain.

1,2,3-Cyclohexatriene: Similar to this compound, 1,2,3-cyclohexatriene is also a highly strained and reactive molecule with localized π-electrons. nih.govnih.govresearchgate.net Its cumulated double bonds and distorted geometry preclude any significant aromatic stabilization.

This comparison highlights that simply having the correct number of π-electrons is not sufficient for aromaticity. The geometric and electronic requirements for continuous cyclic delocalization must also be met. The stark differences in stability and reactivity between benzene and its strained isomers like this compound serve as a powerful demonstration of the energetic consequences of aromaticity and the lack thereof.

Theoretical Examination of Cyclic Allene Chirality and Racemization Pathways

The inherent chirality of certain cyclic allenes, including derivatives of this compound, arises from the non-planar arrangement of substituents around the allene moiety. Theoretical studies, often employing computational methods, are crucial for understanding the stereochemical stability and the mechanisms of racemization in these strained molecules.

One postulated pathway for the racemization of chiral cyclic allenes involves the inversion of the ring system. nih.gov For similar chiral olefins, this process is thought to occur through a meso-like transition state, connecting the (P,P) and (M,M) enantiomers via an achiral intermediate. nih.govysu.am Reaction path calculations can simulate these isomerizations, providing insights into the molecular structure and activation energy of the transition state. nih.govysu.am

For instance, in related sterically overcrowded helical alkenes, the racemization process is thought to proceed through two successive inversions of a cyclohexenyl ring. nih.gov The activation enthalpy for such processes can be calculated and compared with experimental values derived from techniques like temperature-dependent circular dichroism and NMR magnetization transfer measurements. ysu.am These theoretical models help to elucidate the steric factors that control the barrier to racemization. ysu.am

| Compound System | Calculated Activation Enthalpy (ΔH‡) for Racemization (kcal/mol) | Experimental Activation Enthalpy (ΔH‡) for Racemization (kcal/mol) | Postulated Racemization Pathway |

| trans-1,1′,2,2′,3,3′,4,4′-octahydro-4,4′-biphenanthrylidene | 23.9 | 24.6 | Via (P,M) isomers by two successive inversions of the cyclohexenyl ring. nih.gov |

| cis-1,1′,2,2′,3,3′,4,4′-octahydro-4,4′-biphenanthrylidene | 19.9 | 20.8 | Via (P,M) isomers by two successive inversions of the cyclohexenyl ring. nih.gov |

Influence of Molecular Planarity and Conjugation on Electronic Properties

The electronic properties of this compound and related cyclic systems are profoundly influenced by their molecular geometry, particularly the degree of planarity and the extent of π-electron conjugation. Unlike its aromatic isomer benzene, which is planar and fully conjugated, this compound is a strained, non-planar molecule. nih.govnih.gov This deviation from planarity disrupts the continuous overlap of p-orbitals, significantly impacting its stability and electronic structure.

Computational studies on analogous six-membered monocyclic systems reveal that the energetic ordering of electronic states and planarization energies are highly dependent on the constituent atoms. acs.org The introduction of heteroatoms can favor either diradical or zwitterionic states at a planar geometry. acs.org For this compound (where X = CH₂), the diradical state is favored over the zwitterionic one. acs.org

The concept of aromaticity, which explains the exceptional stability of molecules like benzene, requires a planar, cyclic, conjugated system with 4n+2 π-electrons. fiveable.me this compound, while having 6 π-electrons, does not meet the planarity requirement for aromaticity, leading to a much higher energy state compared to benzene. nih.gov The lack of aromatic stabilization and the presence of significant ring strain are key features defining its electronic character. nih.gov

The interaction between the allene and ethylene moieties within the this compound ring system gives rise to its characteristic molecular orbitals. acs.org The highest occupied molecular orbitals (HOMOs) are localized to the conjugated π-systems, while the lowest unoccupied molecular orbital (LUMO) of similar strained trienes is largely localized to the central, in-plane π-bond of the triene and is lower in energy compared to that of benzene. nih.gov

| Property | This compound | Benzene |

| Molecular Geometry | Non-planar | Planar wikipedia.org |

| Conjugation | Interrupted | Fully conjugated msu.edu |

| Aromaticity | Non-aromatic | Aromatic fiveable.mewikipedia.org |

| Relative Energy | High (strained) nih.gov | Low (stabilized) nih.gov |

Elucidation of Reaction Pathways and Transition State Characterization

Computational chemistry plays a pivotal role in mapping the potential energy surfaces of reactions involving transient species like this compound. These studies help in identifying reaction intermediates, transition states, and predicting the feasibility of various reaction pathways.

Due to its high reactivity, this compound is typically generated in situ and trapped by a reacting partner. researchgate.net Theoretical calculations can model these trapping reactions, such as cycloadditions, to understand their mechanisms. For the related 1,2,3-cyclohexatriene, computational studies have shown its participation in diverse reaction modes, including cycloadditions, nucleophilic additions, and σ-bond insertions. nih.govnih.gov

Transition state theory is a cornerstone of these investigations. By locating the transition state structure on the potential energy surface, chemists can calculate activation energies and gain insights into the factors controlling reaction rates and selectivity. For example, in the dimerization of 1,3-cyclohexadiene, a related compound, density functional theory (DFT) and other high-level quantum mechanical methods have been used to explore competitive concerted and stepwise reaction pathways. nih.gov These calculations can identify and characterize the transition states for various cycloaddition reactions, such as [4+2] and [2+2] pathways. nih.gov

In the context of photochemical reactions, computational methods like spin-flip time-dependent density functional theory (SF-TDDFT) have been employed to study the interconversion between 1,3-cyclohexadiene and hexatriene. tandfonline.com Such studies are crucial for understanding the role of conical intersections and excited-state reaction pathways. dntb.gov.ua

The development of advanced computational models, including object-aware equivariant diffusion models, is streamlining the process of generating accurate transition state structures, which is traditionally a computationally intensive task. arxiv.org These models can predict transition state geometries in a fraction of the time required by conventional methods, facilitating the exploration of complex reaction networks. arxiv.org

| Reaction Type | Computational Method | Key Findings |

| Dimerization of 1,3-cyclohexadiene | DFT, CASPT2, CBS-QB3 | Revealed competitive concerted and stepwise pathways leading to [4+2] and [2+2] cycloadducts. nih.gov |

| Photochemical interconversion of 1,3-cyclohexadiene and hexatriene | SF-TDDFT | Elucidated the geometries of ground and excited-state potential energy surfaces and the nature of the transition state. tandfonline.com |

| General reactions of strained trienes | DFT | Demonstrated participation in cycloadditions, nucleophilic additions, and σ-bond insertions. nih.govnih.gov |

Reactivity and Reaction Mechanisms of 1,2,4 Cyclohexatriene

Cycloaddition Reactions of 1,2,4-Cyclohexatriene

Due to its strained allenic system, this compound is an excellent substrate for cycloaddition reactions. These reactions provide a powerful method for trapping this transient species and constructing complex molecular architectures.

[2+2] Cycloadditions and Stereochemical Outcomes

This compound and its derivatives readily undergo [2+2] cycloaddition reactions with various olefins. d-nb.info For instance, when generated in the presence of styrene (B11656), this compound is trapped to form a diastereomeric pair of [2+2] cycloadducts. d-nb.info The reaction is believed to proceed through a diradical intermediate. d-nb.info The stereochemical outcomes of these reactions can be influenced by the substituents on both the cyclic allene (B1206475) and the reacting olefin.

A notable feature of these reactions is the chemoselectivity observed. In the case of 1-oxa-2,3-cyclohexadiene, a related strained allene, [2+2] cycloadditions occur at a different double bond than [4+2] cycloadditions. d-nb.info This suggests that the reaction mechanism and the frontier molecular orbital interactions play a crucial role in determining the regiochemical and stereochemical course of the reaction.

[4+2] Cycloadditions (Diels-Alder Type Reactions) and Regioselectivity

[4+2] cycloadditions, or Diels-Alder type reactions, are a prominent class of reactions for this compound. This intermediate can react with various dienes to yield bicyclic products. For example, it can be trapped by furan (B31954) and 2,5-dimethylfuran (B142691) to give the corresponding tetrahydroepoxynaphthalenes. researchgate.net

A common method for generating this compound derivatives is through an intramolecular tetradehydro-Diels-Alder (TDDA) reaction of a conjugated enyne tethered to an alkyne. mdpi.comnih.gov The resulting strained allene is often transient and quickly undergoes further reactions. mdpi.comnih.gov The regioselectivity of these cycloadditions is a key aspect. In palladium-catalyzed [4+2] cross-benzannulation reactions of conjugated enynes with diynes and triynes, the reaction often proceeds with high regioselectivity concerning the substitution pattern on the resulting benzene (B151609) ring. researchgate.net However, when the enynophile contains multiple triple bonds, a mixture of regioisomeric products can be formed. researchgate.net

The regioselectivity of these reactions can be understood by considering the electronic properties of the reacting partners. Computational studies, such as those on monosubstituted cyclic trienes, can provide insights into the transition states and help predict the regiochemical outcomes. researchgate.net

Other Cycloaddition Modes ([3+2], [8+2], [7+2], [5+2])

While [2+2] and [4+2] cycloadditions are the most studied, other cycloaddition modes are also known for strained cyclic allenes and related species. For instance, the closely related 1,2,3-cyclohexatriene (B14357811) undergoes [3+2] dipolar cycloadditions with azomethine imines. nih.gov Although not as extensively documented for this compound itself, the high reactivity of this strained allene suggests its potential to participate in a variety of cycloaddition modes, including [3+2], [8+2], [7+2], and [5+2] reactions, similar to other strained intermediates like arynes and cyclic alkynes. nih.gov These reactions represent a promising area for future investigation, offering pathways to diverse and complex molecular scaffolds. numberanalytics.com

Nucleophilic Addition Reactions to Highly Strained Cyclic Allene Systems

The high degree of strain in this compound makes it susceptible to nucleophilic attack. The electrophilic nature of the central carbon of the allene system, along with the relief of ring strain upon addition, drives these reactions.

In the absence of a suitable trapping agent for cycloaddition, this compound can be intercepted by nucleophiles. For example, the generation of this compound in the presence of a nucleophile can lead to the formation of addition products. It has been shown that under certain conditions, the intermediate can be deprotonated to form a phenyl anion, which can then react with an electrophile like benzophenone (B1666685) to form triphenylmethanol. researchgate.net This highlights the ability of strong bases to act as nucleophiles towards this strained system.

The reactivity of related strained allenes, such as 1,2,3-cyclohexatriene, further illustrates this reaction mode. These species readily undergo nucleophilic additions, demonstrating the general susceptibility of strained cyclic allenes to this type of transformation. escholarship.orgnih.gov

Sigma-Bond Insertion Reactions

Sigma-bond insertion reactions represent another facet of the reactivity of highly strained cyclic allenes. The high energy of these intermediates allows them to insert into otherwise unreactive sigma bonds.

While direct examples of sigma-bond insertion reactions involving this compound are not as prevalent in the literature as cycloadditions, the reactivity of the related 1,2,3-cyclohexatriene provides a strong precedent. 1,2,3-Cyclohexatriene and its derivatives have been shown to participate in σ-bond insertion reactions. escholarship.orgnih.gov This type of reactivity underscores the potential of strained allenes to engage in transformations that are not accessible to their less strained counterparts. The relief of ring strain provides a significant thermodynamic driving force for these insertions.

Intramolecular Rearrangements and Isomerization Pathways

The most common fate of this compound is isomerization to a more stable aromatic system. mdpi.comnih.gov This process is driven by the large release of strain energy. The generally accepted mechanism for the aromatization of this compound in the absence of a proton source involves two consecutive 1,2-hydrogen shifts, rather than a single nih.govwiley.com-hydrogen migration. mdpi.com This pathway proceeds through a carbene or orthogonal diradical intermediate. mdpi.com

However, other intramolecular rearrangements can compete with aromatization. In some cases, a sigmatropic nih.govwiley.com-hydrogen atom migration can occur, leading to non-aromatic products. mdpi.comnih.govnih.gov For instance, a this compound intermediate bearing a 5-isopropenyl group was found to undergo competitive aromatization and an intramolecular nih.govwiley.com-hydrogen atom migration, ultimately forming a pyrrole (B145914) derivative. mdpi.comnih.govnih.gov

Furthermore, skeletal rearrangements can occur, leading to different ring systems. For example, an oxa-analog of this compound has been proposed to rearrange to a furan-type product via a carbene intermediate. nih.gov Additionally, group migrations are possible. In 1-siloxy-substituted 1,2,4-cyclohexatrienes, a 1,3-migration of the silyl (B83357) group from the oxygen to the central allene carbon has been observed. nih.gov

The specific pathway taken by a this compound intermediate is influenced by its substitution pattern and the reaction conditions. The competition between these various rearrangement and isomerization pathways highlights the rich and complex reactivity of this strained cyclic allene.

Table of Reaction Types for this compound and its Derivatives

| Reaction Type | Sub-Type | Description | Example Reactants/Traps |

|---|---|---|---|

| Cycloaddition Reactions | [2+2] Cycloaddition | Formation of a four-membered ring. | Styrene, other activated olefins. d-nb.info |

| [4+2] Cycloaddition (Diels-Alder) | Formation of a six-membered ring. | Furan, 2,5-dimethylfuran, other dienes. researchgate.net | |

| Other Cycloadditions ([3+2], etc.) | Formation of various ring sizes. | Potential with dipoles and other multi-atom systems. nih.gov | |

| Nucleophilic Addition | Attack of a nucleophile on the strained allene. | Strong bases, organometallic reagents. researchgate.net | |

| Sigma-Bond Insertion | Insertion of the allene into a C-H or other sigma bond. | Observed in related strained allenes. escholarship.orgnih.gov | |

| Intramolecular Rearrangements | Aromatization | Isomerization to a benzenoid product via hydrogen shifts. mdpi.com | Unimolecular process. |

| nih.govwiley.com-Hydrogen Migration | Sigmatropic rearrangement leading to a non-aromatic diene. mdpi.comnih.govnih.gov | Unimolecular process. | |

| Group Migration/Skeletal Rearrangement | Migration of a substituent or rearrangement of the carbon skeleton. nih.gov | Unimolecular process. |

Hydrogen Atom Migrations and Aromatization Processes

A predominant reaction pathway for this compound and its derivatives is isomerization to more stable benzenoid products through hydrogen atom migration. nih.govacs.org This process is a key strain-relieving event for the cyclohexatriene intermediate. nih.gov

While often depicted as a formal nih.govacs.org-hydrogen atom migration, computational studies suggest a more complex mechanism for the thermal aromatization of unsubstituted this compound in the absence of a proton source. mdpi.comnih.gov The proposed pathway involves two sequential 1,2-hydrogen atom shifts. The initial 1,2-shift generates a carbene or an orthogonal diradical intermediate, which then undergoes a rapid second C-H insertion or migration event to form the final aromatic product, benzene. mdpi.comnih.gov

In some cases, particularly with substituted derivatives, competitive reaction pathways can emerge. For instance, a this compound intermediate bearing a 5-isopropenyl group has been observed to undergo both aromatization and an intramolecular nih.govacs.org-hydrogen atom migration. nih.govnih.gov This latter pathway leads to the formation of a non-benzenoid, pyrrole derivative, a previously unknown process for this class of compounds. nih.gov The proposed mechanism involves the isopropenyl alkene participating in a sigmatropic nih.govacs.org-hydrogen atom migration, followed by tautomerization to form the pyrrole ring. nih.gov

The presence of protic additives can influence the competition between these pathways. nih.gov

Group Migration to the Central Allene Carbon Atom

A novel mode of reactivity for this compound derivatives involves the migration of a group from a substituent to the central carbon atom of the allene. nih.gov This pathway becomes significant when the enyne precursor to the cyclic allene is modified as an enol silyl ether or an enol ester. acs.orgumn.edu

In these specific cases, an electrophilic group, such as a silyl or acyl group, can migrate from the oxygen atom at the C1 position to the central allene carbon (C2). nih.govumn.edu This 1,3-migration event competes with the more common 1,5-hydrogen atom migration. nih.gov The process is unimolecular in nature, as supported by DFT studies, and leads to the formation of highly substituted cyclohexa-2,4-dienone intermediates. nih.govumn.edu These intermediates then tautomerize to yield the final, stable phenolic products, such as o-silyl phenols. nih.govacs.org

This group migration represents a distinct strain-driven reactivity mode for cyclic allenes, providing a synthetic route to complex phenolic structures. nih.gov

Metal-Mediated Transformations and Catalytic Applications

The high reactivity of strained intermediates like this compound makes them intriguing substrates for metal-mediated transformations, an area of growing interest. researchgate.netresearchgate.net While cycloadditions and nucleophilic additions are common reaction pathways, the interaction with transition metals opens up new avenues for constructing complex molecular architectures. researchgate.netresearchgate.net

Examples of transition metal-catalyzed reactions involving cyclic allenes are emerging, demonstrating their potential in synthetic chemistry. researchgate.net For instance, rhodium(III)-catalyzed asymmetric allylic cyclization of cyclohexadienone-tethered allenes has been developed. researcher.life Although this example does not directly involve this compound itself, it highlights the potential for metal catalysts to control the reactivity of related strained allenes.

Furthermore, the generation of this compound derivatives can be achieved through metal-catalyzed cyclizations between a 1,3-enyne and a second alkyne. nih.gov The interaction of strained intermediates with metals can facilitate unique transformations, such as the synthesis of decorated organometallic complexes and enantioenriched heterocycles. researchgate.net The on-surface synthesis of graphene nanoribbons on a gold (Au(111)) surface involves a Hopf cyclization where the metal is believed to play a crucial catalytic role in lowering the reaction barrier. escholarship.org

While specific catalytic applications of this compound are still being explored, the broader field of strained intermediate chemistry points towards significant potential. The merger of strained intermediates and metal catalysis provides a powerful strategy for the rapid assembly of complex, polycyclic systems. researchgate.net

Synthetic Utility and Applications in Complex Molecule Synthesis

1,2,4-Cyclohexatriene as a Versatile Reagent for Rapid Assembly of Molecular Complexity

The high potential energy of this compound and other strained cyclic allenes, resulting from the incorporation of a normally linear allene (B1206475) functional group into a small ring, makes them exceptionally reactive. nih.govresearchgate.net This inherent reactivity is harnessed by chemists to forge multiple chemical bonds and create stereocenters in a single step, leading to a swift increase in molecular complexity. The generation of these fleeting intermediates, often under mild conditions from stable precursors, allows them to be intercepted in a variety of reactions, including cycloadditions and nucleophilic trappings, to produce structurally complex products. nih.govresearchgate.net

One common strategy for generating this compound derivatives is the tetradehydro-Diels–Alder (TDDA) reaction, which involves the net [4+2] cycloaddition between a 1,3-enyne and a tethered alkyne. nih.govresearchgate.netresearchgate.net Another established method involves the treatment of geminal endo-fluoro, exo-bromocyclopropane derivatives with methyllithium (B1224462), which generates the cyclic allene for in situ trapping. wiley.comd-nb.info These approaches capitalize on the strain-release principle, where the highly reactive intermediate rapidly engages with other molecules to form more stable, complex scaffolds. This utility is particularly valuable in diversity-oriented synthesis, where access to a wide range of complex molecular architectures is desired. researchgate.net The merger of strained intermediate chemistry with transition metal catalysis has further expanded the possibilities, enabling the construction of polycyclic systems that would be challenging to access through traditional means. researchgate.netescholarship.org

Control of Stereochemistry and Topology in Synthetic Sequences Utilizing Cyclic Allene Intermediates

Controlling stereochemistry is a central challenge in organic synthesis. Cyclic allenes like this compound are axially chiral, and this chirality can be leveraged to control the stereochemical outcome of subsequent reactions. researchgate.net Although these allenes can racemize on a timescale that often outcompetes their trapping, strategies have been developed to achieve stereocontrol. nih.gov

A significant breakthrough has been the development of catalytic asymmetric reactions that intercept racemic cyclic allene intermediates. nih.gov Research has shown that nickel catalysis, in conjunction with chiral ligands, can effectively control absolute stereochemistry. nih.govacs.org Two distinct mechanistic pathways have been identified for achieving this control:

Kinetic differentiation of the allene enantiomers : The chiral catalyst preferentially reacts with one enantiomer of the cyclic allene over the other. nih.govnih.gov

Desymmetrization of an intermediate π-allylnickel complex : The reaction proceeds through a symmetrical intermediate which is then asymmetrically transformed by the chiral catalyst to yield an enantioenriched product. nih.govresearchgate.netnih.gov

Computational and experimental studies have implicated a mechanism where a nickel catalyst first engages in a stereoselective olefin insertion with the cyclic allene. nih.govresearchgate.net Even if this initial stereochemical information is subsequently lost through the formation of an η³-allylnickel complex, absolute stereochemistry can be reintroduced during a final stereoselective attack. nih.govnih.gov This dual approach provides a robust platform for designing new catalytic asymmetric reactions involving these highly reactive intermediates. researchgate.net For instance, the reaction of a benzyl (B1604629) triazinone with a cyclic allene precursor in the presence of a nickel catalyst featuring a chiral ligand can produce tricyclic lactams in high yield and excellent enantiomeric purity. acs.org

Table 1: Asymmetric Nickel-Catalyzed Interception of a Cyclic Allene

| Entry | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Iron Cyclopentadienyl-based Ligand | Tricyclic Lactam | up to 85 | up to 94 |

Data sourced from a study on the catalytic asymmetric synthesis of tricyclic lactams. acs.org

These methodologies demonstrate that despite their fleeting nature, cyclic allenes can be engaged in catalysis to construct complex, enantioenriched molecules, showcasing their utility in synthesizing valuable compounds for various applications. acs.org

Development of Novel Cycloaddition Methodologies Facilitated by this compound Intermediates

Cycloaddition reactions are among the most powerful tools in a chemist's arsenal (B13267) for ring construction, and this compound is an exceptionally potent reactant in such transformations. mit.edu Its high reactivity allows it to participate in various cycloaddition modes, including [4+2], [2+2], and [3+2] reactions, often under mild conditions. mdpi.comnih.gov The development of methods to generate and trap these intermediates has led to a suite of novel cycloaddition strategies for synthesizing diverse molecular frameworks. sci-hub.st

The trapping of this compound and its derivatives has been successfully demonstrated with a range of partners:

[4+2] Cycloadditions : These Diels-Alder type reactions are common for cyclic allenes. For instance, this compound generated from 1-bromocyclohexa-1,4-diene reacts readily with dienes like furan (B31954) and 2,5-dimethylfuran (B142691) to afford the corresponding tetrahydroepoxynaphthalenes. researchgate.net Azacyclic allene analogues also undergo efficient Diels-Alder reactions to furnish functionalized piperidine (B6355638) products. mdpi.com

[2+2] Cycloadditions : When reacted with alkenes such as styrene (B11656), this compound furnishes [2+2] cycloadducts. wiley.comd-nb.info The reaction proceeds with complete regioselectivity, favoring the formation of a cyclobutane (B1203170) ring. researchgate.net

[3+2] Cycloadditions : The reaction of cyclic allenes with 1,3-dipoles provides access to five-membered rings. For example, heterocyclic allenes can undergo [3+2] cycloaddition with various trapping agents, expanding the range of accessible heterocyclic products. mdpi.comacs.org

The choice of the allene precursor and the trapping agent allows for significant diversification, enabling access to a wide array of complex heterocyclic and carbocyclic structures. acs.org

Table 2: Examples of Cycloaddition Reactions with Cyclic Allene Intermediates

| Cyclic Allene Type | Trapping Agent | Cycloaddition Type | Resulting Framework | Reference |

|---|---|---|---|---|

| This compound | Furan | [4+2] | Tetrahydroepoxynaphthalene | researchgate.net |

| This compound | Styrene | [2+2] | Dihydrophenylcyclobutabenzene | d-nb.info |

| Azacyclic Allene | Furan | [4+2] | Functionalized Piperidine | mdpi.com |

| Oxacyclic Allene | Nitrone | [3+2] | Isoxazolidine-fused heterocycle | acs.org |

| 1,2,3-Cyclohexatriene (B14357811) | Azomethine Imine | [3+2] | Fused Polycyclic Heterocycle | nih.gov |

These methodologies underscore the versatility of cyclic allenes as building blocks, providing novel retrosynthetic disconnections for the assembly of complex molecules. researchgate.net

Applications in the Construction of Polycyclic and Heterocyclic Frameworks

The synthetic utility of this compound intermediates extends to the construction of a diverse range of complex molecular skeletons, including intricate polycyclic and heterocyclic systems. researchgate.net The ability to form multiple rings in a single, often convergent, step makes these intermediates particularly attractive in target-oriented synthesis. mit.edu

Polycyclic Frameworks: Intramolecular cycloadditions starting from precursors designed to generate cyclic allenes are a powerful strategy for building fused and bridged polycyclic systems. For example, intramolecular [4+2] cycloadditions of conjugated ynones can lead to the formation of polycyclic furans through the generation and rearrangement of strained heterocyclic allenes. acs.org Similarly, the merger of metal catalysis with strained allene chemistry has enabled rapid entry into complex polycyclic scaffolds. researchgate.netescholarship.org Palladium-catalyzed annulation reactions involving aryl halides and cyclic allene precursors can generate fused heterocyclic products, creating a new ring and a stereocenter in the process. escholarship.org

Heterocyclic Frameworks: this compound chemistry is not limited to carbocycles; it is a potent tool for heterocycle synthesis. nih.gov This can be achieved by using either a heterocyclic allene precursor or a heterocyclic trapping agent.

Heterocyclic Allenes : Azacyclic and oxacyclic allenes, generated from corresponding silyl (B83357) triflate precursors, have been trapped in Diels-Alder reactions to afford functionalized piperidines and other oxygen- or nitrogen-containing scaffolds. mdpi.comsci-hub.st The stereochemical information from enantioenriched precursors can be effectively transferred to the final heterocyclic products. mdpi.com

Heterocyclic Traps : The cycloaddition of carbocyclic allenes with heterocyclic reaction partners, such as furans, pyrroles, or nitrones, provides direct access to complex, heteroatom-containing ring systems. nih.govacs.org

The development of these methods provides new, unconventional strategies for accessing decorated heterocycles, which are common structural motifs in pharmaceuticals and other biologically active molecules. acs.orgrsc.org

Advanced Topics and Future Research Directions

Investigation of Substituted 1,2,4-Cyclohexatriene Derivatives and their Modulated Reactivity

The introduction of substituents onto the this compound core is a key strategy for modulating its stability and reactivity, thereby unlocking new chemical transformations. Research has shown that even simple substitutions can dramatically alter the fate of this transient intermediate.

A notable example involves the generation of a 5-isopropenyl-1,2,4-cyclohexatriene. This derivative exhibits competitive reaction pathways: the typical strain-relieving aromatization and a previously unobserved intramolecular mdpi.comCurrent time information in Bangalore, IN.-hydrogen atom migration, which leads to a non-benzenoid pyrrole (B145914) derivative. mdpi.comnih.gov This discovery highlights how substituents can open up unexpected reaction channels.

Another innovative approach involves the use of 1-oxy-substituted this compound derivatives, generated from the thermal cycloisomerization of enol silyl (B83357) ether or enol ester precursors. nih.gov Instead of the usual hydrogen migration, these intermediates undergo a novel group migration. The silyl or acyl group migrates from the oxygen atom to the central carbon of the allene (B1206475) moiety. nih.gov This process results in the formation of highly substituted phenolic products after tautomerization of the cyclohexadienone intermediate, demonstrating a distinct mode of reactivity for cyclic allenes. nih.gov

While studies on substituted 1,2,3-cyclohexatrienes are more extensive, they offer valuable insights applicable to the 1,2,4-isomer. For instance, unsymmetrical silyl-substituted 1,2,3-cyclohexatrienes have been shown to undergo highly regioselective reactions, a principle that holds great promise for controlling the reactivity of substituted 1,2,4-cyclohexatrienes. nih.gov

Future work in this area will likely focus on a systematic exploration of how electronically diverse substituents influence the delicate balance between competing reaction pathways, such as cycloadditions, aromatization, and sigmatropic rearrangements.

| Derivative | Precursor | Key Reaction Pathway(s) | Product Type | Reference(s) |

| 5-Isopropenyl-1,2,4-cyclohexatriene | Symmetrical bis-enyne | Competitive aromatization and mdpi.comCurrent time information in Bangalore, IN.-hydrogen atom migration | Benzenoid and non-benzenoid pyrrole derivative | mdpi.com, nih.gov |

| 1-Siloxy-1,2,4-cyclohexatriene | Enyne with enol silyl ether | 1,3-Silyl group migration from oxygen to central allene carbon | Highly substituted phenol (B47542) | nih.gov |

| 1-Acyloxy-1,2,4-cyclohexatriene | Enyne with enol ester | 1,3-Acyl group migration from oxygen to central allene carbon | Highly substituted phenol | nih.gov |

Synthesis and Reactivity of Heteroatom-Containing Analogues (e.g., Oxa-isobenzenes, Metalla-isobenzenes)

Replacing one or more carbon atoms in the this compound ring with a heteroatom creates analogues with profoundly different electronic structures and reactivity profiles. These heteroatomic systems, such as oxa- and aza-isobenzenes, are at the forefront of strained intermediate chemistry.

Computational studies predicted the existence of isosilabenzenes, such as 6-hetero-1,2,4-cyclohexatriene, which are expected to maintain the characteristic twisted allene geometry. xmu.edu.cn Recently, the synthesis of metalla-isosilabenzenes and metalla-isogermabenzenes has been achieved through the [5+1]-cycloaddition of diethynylsilanes or diethynylgermanes with metal complexes. xmu.edu.cn These represent the first examples of heavier Group 14 metalla-isobenzene isomers containing a cumulative double bond within the metallacycle. xmu.edu.cn

The reactivity of these hetero-analogues is an area of active investigation. Oxacyclic and azacyclic allenes, for instance, have been shown to participate in Diels-Alder reactions. escholarship.org The generation and trapping of unsymmetrical azacyclic and oxacyclic allenes have revealed distinct trends in regio- and diastereoselectivity depending on the reaction type, suggesting that these intermediates may react through either concerted or stepwise diradical mechanisms. nih.gov The intramolecular [4+2] cycloaddition of conjugated ynones can lead to the formation of strained heterocyclic allenes, which then rearrange to form polycyclic furans. acs.org

Future research will undoubtedly pursue the synthesis and isolation of a wider array of these heteroatomic analogues. Understanding their unique reactivity will enable their use as building blocks in the synthesis of complex heterocyclic and organometallic compounds.

| Heteroatomic Analogue Class | Example Compound(s) | Synthetic Strategy | Observed Reactivity | Reference(s) |

| Oxacyclic Allenes | 3,4-Oxacyclic allene | Not specified in snippets | Cycloadditions | researchgate.net |

| Azacyclic Allenes | Unsymmetrical N-Ts azacyclic allene | Fluoride-induced elimination | [3+2] and [4+2] cycloadditions | nih.gov |

| Metalla-isobenzenes | Metalla-isosilabenzenes, Metalla-isogermabenzenes | [5+1]-cycloaddition of diethynylsilane/germane with metal complexes | Migratory insertion reactions | xmu.edu.cn |

Real-Time Spectroscopic Probes for Direct Observation of Transient this compound Dynamics

Due to their fleeting nature, 1,2,4-cyclohexatrienes are typically studied indirectly through trapping experiments and computational modeling. The direct spectroscopic observation of this and other transient species represents a significant experimental challenge and a major goal for understanding their chemical dynamics.

The advent of ultrafast laser spectroscopy provides the necessary tools to probe these processes in real-time. scispace.com Techniques like femtosecond pump-probe spectroscopy allow for the recording of the real-time evolution of chemical reactions on the timescale of nuclear motion. scispace.com For example, this method has been used to resolve the primary steps of the photo-Fries rearrangement, identifying a homolytic bond cleavage occurring within picoseconds, followed by the formation of a cyclohexadienone intermediate. researchgate.net

Femtosecond X-ray absorption near-edge structure (XANES) spectroscopy is another powerful tool, as it is highly sensitive to the evolving electronic environment of specific atoms during a reaction. scispace.com This makes it ideally suited to track the ultrafast dynamics of photochemical processes, such as electrocyclic ring-openings. scispace.com While these techniques have not yet been specifically applied to this compound, they represent the state-of-the-art for future experiments. The goal would be to directly observe the formation of the strained allene and its subsequent rapid rearrangement or trapping, providing definitive experimental data to validate theoretical models.

Exploration of Novel Reaction Pathways and Strategies for Enhanced Regio- and Stereoselectivity

A primary focus of current research is to harness the high reactivity of this compound for synthetic applications by discovering new reaction pathways and controlling the selectivity of its transformations. researchgate.netescholarship.org

As mentioned, novel pathways beyond simple aromatization have been discovered, including sigmatropic hydrogen shifts in substituted systems and silyl/acyl group migrations in oxy-substituted derivatives. mdpi.comnih.gov These findings demonstrate that the reactivity of the this compound intermediate is more diverse than previously thought.

Controlling selectivity is crucial for synthetic utility. In Diels-Alder reactions involving cyclic allenes as dienophiles, a notable endo selectivity has been observed, which is unusual and synthetically valuable. escholarship.org Computational studies have attributed this selectivity to a combination of factors, including the twisted nature of the strained allene, secondary orbital interactions, and electrostatic effects. escholarship.org In cycloadditions of unsymmetrical heterocyclic allenes, predictable trends in regio- and diastereoselectivity are emerging, which can be rationalized by considering either concerted or stepwise diradical mechanisms. nih.gov This predictive power is essential for designing synthetic routes. nih.gov

Future efforts will aim to develop catalytic asymmetric reactions involving these strained intermediates to produce enantioenriched products, a goal that has remained largely elusive. researchgate.net The development of new trapping agents and reaction conditions will continue to expand the synthetic repertoire of this compound and related strained allenes.

Computational Design and Prediction of Novel Strained Cyclic Allene Systems with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of strained intermediates. nih.govescholarship.org It provides deep insights into the structure, stability, and reactivity of molecules that are too transient to be studied by conventional experimental means.

DFT calculations have been used to estimate the strain energy of this compound, calculated to be approximately 34 kcal/mol, quantifying the driving force for its reactions. mdpi.comresearchgate.net Computational studies have been pivotal in understanding and predicting the selectivity of reactions involving strained allenes. For example, analysis of the frontier molecular orbitals (FMOs) of cyclic allenes helps to explain the origins of stereoselectivity in their Diels-Alder reactions. escholarship.org Similarly, computations have been employed to investigate the structure of unsymmetrical azacyclic allenes and rationalize the observed regio- and diastereoselectivity trends in their cycloaddition reactions. nih.gov

Looking forward, the predictive power of computational chemistry will be leveraged for the de novo design of novel strained systems. By systematically modifying the ring size, substitution pattern, and incorporating heteroatoms, chemists can computationally screen for new cyclic allene structures with tailored reactivity and selectivity. This in-silico design approach can guide synthetic efforts toward the most promising targets, accelerating the discovery of new reactions and functional molecules.

Fundamental Insights into Chemical Bonding and Reactivity from Highly Strained Systems (e.g., Induced Ring Currents)

Highly strained molecules like this compound challenge our fundamental understanding of chemical bonding. The extreme geometric distortion forced upon the allene functional group leads to unusual electronic structures and reactivity, providing a unique platform to test and refine chemical theories. researchgate.net

One area of interest is the study of ring currents, which are indicative of aromaticity or antiaromaticity. In a related strained and antiaromatic metallacycle, computational studies revealed paratropic ring currents (indicative of antiaromaticity) running along the periphery of the fused rings. xmu.edu.cn The study of such currents in derivatives of this compound could provide fundamental insights into how strain affects electron delocalization. Annelating strained rings to a benzene (B151609) core is known to affect its diatropic π ring current, and similar principles could be explored with the this compound system. acs.org

The strain energy itself, often calculated using homodesmotic or isodesmic reactions, is a key descriptor of reactivity. xmu.edu.cnresearchgate.net Comparing the calculated strain energy of this compound (34 kcal/mol) with its more strained isomer 1,2,3-cyclohexatriene (B14357811) (~50 kcal/mol) and the less strained 1,2-cycloheptadiene (14 kcal/mol) helps to build a comprehensive model relating strain to reactivity. mdpi.comresearchgate.net Future studies will continue to refine these models, providing a deeper understanding of the interplay between molecular structure, strain, and chemical behavior that is broadly applicable across organic chemistry.

Q & A

Q. How is the thermodynamic stability of 1,2,4-cyclohexatriene experimentally determined compared to benzene?

The stability is assessed via hydrogenation calorimetry. For example, cyclohexene’s hydrogenation enthalpy (ΔH) is -28.6 kcal/mol, while benzene’s is -49.8 kcal/mol. If this compound had isolated double bonds, its expected ΔH would be 3×(-28.6) = -85.6 kcal/mol. However, benzene’s lower experimental value (-49.8 kcal/mol) indicates resonance stabilization (~35.8 kcal/mol). For cyclohexatriene, deviations from this model suggest conjugation effects or incomplete resonance .

Q. What synthetic routes are used to prepare this compound, and how is purity validated?

Synthesis often involves dehydrogenation of cyclohexane derivatives or photochemical methods. Characterization requires NMR (e.g., H and C) to confirm bond equivalence and UV-Vis spectroscopy to detect conjugation. Purity is validated via gas chromatography-mass spectrometry (GC-MS) and elemental analysis .

Q. How do bond-length measurements resolve controversies about this compound’s aromaticity?

X-ray crystallography reveals bond lengths: in benzene, all C-C bonds are 1.39 Å, confirming resonance. For cyclohexatriene, bond-length alternation (e.g., 1.34 Å for double bonds vs. 1.46 Å for single bonds) would indicate localized double bonds, while uniformity suggests aromaticity. Computational methods like DFT can supplement experimental data .

Advanced Research Questions

Q. How do computational methods like DFT address discrepancies in predicting this compound’s resonance energy?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for conjugated systems. For example, Becke’s 1993 study showed that gradient-corrected functionals reduce errors in thermochemical predictions (e.g., ±2.4 kcal/mol for atomization energies). For cyclohexatriene, combining DFT with post-Hartree-Fock methods (e.g., MP2) resolves discrepancies between experimental and theoretical resonance energies .

Q. What experimental and computational strategies resolve contradictions in cyclohexatriene’s aromaticity claims?

- Experimental: Compare hydrogenation enthalpies with theoretical predictions. If experimental ΔH is less negative than 3×cyclohexene, it suggests stabilization.

- Computational: Analyze Hückel’s 4n+2 rule compliance via molecular orbital (MO) diagrams. For non-aromatic systems, antiaromatic destabilization (e.g., 4n π-electrons) would manifest in reactivity or spectral shifts .

Q. How is the metabolic pathway of this compound studied in toxicity research?

Liver microsomal assays identify CYP2E1-mediated epoxidation, while bone marrow peroxidase activity is probed via enzyme inhibition studies. Metabolites (e.g., cyclohexatriene oxide) are quantified using HPLC or LC-MS. Oxidative stress markers (e.g., glutathione depletion) are measured spectrophotometrically .

Q. What methodologies detect and quantify this compound’s reactive intermediates in situ?

Time-resolved spectroscopy (e.g., femtosecond pump-probe) captures transient species like diradicals. Electron paramagnetic resonance (EPR) identifies radical intermediates, while cryogenic matrix isolation stabilizes reactive epoxides for IR analysis .

Data Analysis and Interpretation

Q. How should researchers address contradictions between experimental and theoretical resonance energies?

- Calibration: Use benchmark systems (e.g., benzene) to validate computational methods.

- Error Analysis: Compare DFT-predicted vs. experimental ΔH values, adjusting for basis set limitations or solvent effects.

- Hybrid Approaches: Combine experimental calorimetry with ab initio calculations to refine resonance energy estimates .

Q. What statistical methods are recommended for analyzing cyclohexatriene’s spectroscopic data?

Multivariate analysis (e.g., PCA) identifies spectral patterns correlated with bond delocalization. For NMR, -coupling constants are analyzed via Karplus equations to infer dihedral angles and conjugation .

Experimental Design

Q. How to design a study comparing this compound’s reactivity with benzene and cyclohexene?

- Control Groups: Use benzene (aromatic) and cyclohexene (non-conjugated) as references.

- Reactivity Probes: Electrophilic substitution (e.g., nitration) for aromaticity; hydrogenation kinetics for stability.

- Kinetic Analysis: Monitor reaction rates via UV-Vis or GC, correlating with MO theory predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。